[4-(3-Phenylpropyl)piperazin-1-yl](quinolin-2-yl)methanone
Description
Crystallographic Analysis and Conformational Dynamics
The molecular structure of 4-(3-phenylpropyl)piperazin-1-ylmethanone is defined by a quinoline core fused to a piperazine ring via a methanone linker. Crystallographic data from analogous piperazinylquinoline derivatives reveal a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 12.3282 Å, b = 5.8935 Å, c = 18.9202 Å, and β = 103.591°. The piperazine ring adopts a chair conformation, with the phenylpropyl substituent occupying an equatorial position to minimize steric strain (Fig. 1).
Conformational Dynamics :
The dihedral angle between the quinoline plane and the piperazine ring measures 40.59°, significantly larger than the 17.6° twist observed in 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. This increased torsion arises from steric interactions between the phenylpropyl chain and the quinoline’s C3 hydrogen. Molecular dynamics simulations predict a 15°–50° rotational freedom for the piperazine ring, enabling adaptive binding in potential host-guest interactions.
Table 1: Crystallographic Parameters of Selected Piperazinylquinolines
| Parameter | 4-(3-Phenylpropyl)piperazin-1-ylmethanone | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde |
|---|---|---|
| Space group | P2₁/n | P2₁/n |
| a (Å) | 12.3282 | 12.3282 |
| b (Å) | 5.8935 | 5.8935 |
| c (Å) | 18.9202 | 18.9202 |
| β (°) | 103.591 | 103.591 |
| Dihedral angle (°) | 40.59 | 17.6 |
| Piperazine conformation | Chair | Chair |
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the electronic landscape of the compound. The quinoline moiety exhibits a planar π-system with a HOMO-LUMO gap of 4.2 eV, while the phenylpropyl chain introduces localized σ-bonding orbitals (−7.3 eV) that minimally perturb the aromatic framework.
Key Electronic Features :
- Charge Distribution : The methanone carbonyl oxygen carries a partial negative charge (δ⁻ = −0.42 e), facilitating hydrogen bonding with proximal donors.
- Piperazine Contribution : The sp³-hybridized nitrogen in the piperazine ring donates electron density to the quinoline core, reducing the LUMO energy by 0.8 eV compared to unsubstituted quinoline.
- Phenylpropyl Effects : The alkyl chain’s inductive electron-donating effect raises the HOMO energy by 0.3 eV, enhancing nucleophilic reactivity at the quinoline C2 position.
Figure 2 : Frontier molecular orbitals (HOMO: −6.1 eV, LUMO: −1.9 eV) showing delocalization across the quinoline-piperazine system.
Comparative Molecular Framework Analysis with Piperazinylquinoline Derivatives
Structural comparisons with 6-(4-methylpiperazinyl)benzo[k]phenanthridine and 7-(4-methylpiperazinyl)-6H-benzopyrano[3,4-c]quinoline highlight critical design principles:
Substituent Effects :
- Methyl vs. Phenylpropyl : N-Methyl groups induce a 35.17° dihedral angle between piperazine and quinoline planes, whereas the phenylpropyl side chain increases this to 40.59°, enhancing conformational flexibility.
- Steric Demand : The phenylpropyl chain’s van der Waals volume (142 ų) exceeds that of methyl (23 ų), necessitating larger unit cell parameters (c = 18.92 Å vs. 14.75 Å in methyl analogues).
Synthetic Accessibility :
- The title compound is synthesized via nucleophilic substitution between 2-chloroquinoline-3-carbaldehyde and 1-(3-phenylpropyl)piperazine in DMF/K₂CO₃, yielding 78% after 24 hours.
- Comparative analysis shows phenylpropyl derivatives require longer reaction times (24 vs. 12 hours for methyl analogues) due to steric hindrance during piperazine attachment.
Table 2: Structural and Synthetic Comparison of Piperazinylquinolines
| Derivative | Dihedral Angle (°) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| [4-(3-Phenylpropyl)piperazin-1-yl] | 40.59 | 24 | 78 |
| 4-Methylpiperazinyl | 35.17 | 12 | 85 |
| 4-Ethylpiperazinyl | 38.7 | 18 | 82 |
Properties
CAS No. |
918480-54-3 |
|---|---|
Molecular Formula |
C23H25N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[4-(3-phenylpropyl)piperazin-1-yl]-quinolin-2-ylmethanone |
InChI |
InChI=1S/C23H25N3O/c27-23(22-13-12-20-10-4-5-11-21(20)24-22)26-17-15-25(16-18-26)14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13H,6,9,14-18H2 |
InChI Key |
HHXIFECSXZSJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the phenylpropyl group through nucleophilic substitution reactions. The quinoline moiety is then attached via a condensation reaction, often using a suitable catalyst to facilitate the process. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with parameters like temperature, solvent, and catalyst being crucial for optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial products and processes.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in these interactions include signal transduction and metabolic pathways, which are crucial for the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Core Heterocycles: The quinolin-2-yl group in the target compound contrasts with quinolin-4-yl in and furan-2-yl in . Substitution at the 2-position of quinoline may alter π-π stacking interactions or binding to enzymatic pockets compared to the 4-position, which is common in antimalarial agents like chloroquine .
- Substituent Effects: The 3-phenylpropyl chain on the target’s piperazine enhances lipophilicity (predicted logP ~3.5), favoring blood-brain barrier penetration for CNS targets. 7-Chloro and 4,4-difluorocyclohexyl groups in ’s compound increase molecular weight and metabolic stability but may reduce aqueous solubility .
Pharmacological and Physicochemical Implications
Lipophilicity and Bioavailability
- The target’s phenylpropyl substituent likely elevates its logP compared to the difluorocyclohexyl () and aminophenyl () analogs. This positions the target as a candidate for CNS applications, where moderate lipophilicity is advantageous.
- ’s compound, with chlorine and fluorine atoms, may exhibit enhanced antimicrobial activity due to halogen-bonding interactions with microbial proteins .
Target Hypotheses
- Quinoline-2-yl derivatives are less studied than 4-substituted quinolines but may interact uniquely with topoisomerases or kinase enzymes.
Biological Activity
The compound 4-(3-Phenylpropyl)piperazin-1-ylmethanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(3-Phenylpropyl)piperazin-1-ylmethanone is C20H24N4O. The structure features a quinoline moiety linked to a piperazine ring through a phenylpropyl chain, which is critical for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to 4-(3-Phenylpropyl)piperazin-1-ylmethanone exhibit significant antitumor properties. For example, a study synthesized various quinoline derivatives and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives showed potent inhibition of cell proliferation, indicating potential for further development as anticancer agents .
Antimicrobial Effects
In addition to antitumor activity, the compound has shown promising antibacterial and antifungal effects. A series of related compounds were tested against various microbial strains, revealing that modifications in the piperazine structure influenced their efficacy. Compounds with similar structural features demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of 4-(3-Phenylpropyl)piperazin-1-ylmethanone is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting microbial integrity.
- Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neuropharmacological effects.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of a series of quinoline-piperazine derivatives. Among them, 4-(3-Phenylpropyl)piperazin-1-ylmethanone exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant potential for development as an anticancer drug .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds. The study found that modifications in the phenylpropyl chain significantly affected antibacterial potency, with some derivatives showing activity comparable to established antibiotics against resistant strains .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
